3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide
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Overview
Description
3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide is a complex organic compound that features a sulfonamide group, a fluorophenyl group, and an imidazolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative .
Scientific Research Applications
3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a starting point for the development of new drugs.
Medicine: Its structural features suggest it could be explored for therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-4-fluorophenylboronic acid
- N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine (gefitinib)
Uniqueness
What sets 3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and development .
Properties
CAS No. |
65614-99-5 |
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Molecular Formula |
C15H13ClFN3O3S |
Molecular Weight |
369.8 g/mol |
IUPAC Name |
3-chloro-4-[3-(2-fluorophenyl)-5-oxoimidazolidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C15H13ClFN3O3S/c16-11-7-10(24(18,22)23)5-6-13(11)20-9-19(8-15(20)21)14-4-2-1-3-12(14)17/h1-7H,8-9H2,(H2,18,22,23) |
InChI Key |
DQQQXRHOZGGPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(CN1C2=CC=CC=C2F)C3=C(C=C(C=C3)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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